8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol, followed by treatment with excess phosphorus pentasulfide (P2S5) in anhydrous toluene. The resulting thioamide is then oxidized with potassium ferricyanide in an alkaline medium .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, such as nitration, bromination, formylation, and acylation.
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and acetic anhydride for acylation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of complex organic compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The furan and pyridine rings can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with furan and pyridine rings. Some examples are:
8-(Furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole: This compound also features a furan ring and undergoes similar electrophilic substitution reactions.
3-(Furan-2-yl)propenoic acid: This compound is used in the synthesis of furo[3,2-c]pyridin-4(5H)-one.
The uniqueness of 8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
304873-22-1 |
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Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
8-(furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C17H19N3O3/c1-17(2)8-11-12(9-18)16(19-5-6-21)20-15(13(11)10-23-17)14-4-3-7-22-14/h3-4,7,21H,5-6,8,10H2,1-2H3,(H,19,20) |
InChI Key |
DCYQNEWXJCGFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)NCCO)C3=CC=CO3)C |
solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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